4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Lipophilicity Drug Design Physicochemical Property

Balancing lipophilicity and solubility in piperidine scaffolds challenges CNS drug discovery. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS 14712-23-3) solves this with a single hydroxyethyl group, reducing LogP by 13% vs. the non-hydroxylated analog (LogP 2.46 vs. 2.81). Its bifunctional amine system enables orthogonal derivatization for chemical probes. Validated reverse-phase HPLC method ensures rapid purity testing. Supplied as ≥96% crystalline powder for immediate research use.

Molecular Formula C15H30N2O
Molecular Weight 254.41 g/mol
CAS No. 14712-23-3
Cat. No. B088730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
CAS14712-23-3
Molecular FormulaC15H30N2O
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCC2CCN(CC2)CCO
InChIInChI=1S/C15H30N2O/c18-13-12-17-10-6-15(7-11-17)3-1-2-14-4-8-16-9-5-14/h14-16,18H,1-13H2
InChIKeyKTRJPKYFFZFQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: Technical Profile


4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CAS 14712-23-3), also known as 1-[N-(2-hydroxyethyl)-4′-piperidyl]-3-(4′-piperidyl)propane, is a bifunctional piperidine derivative characterized by a propane-1,3-diyl linker connecting a 4-piperidyl moiety to an N‑(2‑hydroxyethyl)‑4‑piperidyl moiety . Its molecular formula is C₁₅H₃₀N₂O (molecular weight 254.41 g/mol), and it is supplied as a white to almost white crystalline powder with a melting point of 83 °C and a boiling point of 250 °C at 15 mmHg . The compound exhibits a calculated LogP of 2.46 and a polar surface area of 35.5 Ų [1]. It is commercially available at purities ≥96% (GC, T) . Structurally, the compound features both a secondary amine (piperidine‑NH) and a tertiary amine (N‑hydroxyethyl‑piperidine), endowing it with distinct hydrogen‑bond donor/acceptor capabilities and amphiphilic character relative to its close analogs [2].

Generic Substitution Failure for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol


Although 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol belongs to the broader family of 1,3-bis(piperidyl)propanes, it cannot be replaced by its closest analogs—1,3-bis(4-piperidyl)propane (CAS 16898-52-5) or 1,3-bis[1-(2-hydroxyethyl)-4-piperidyl]propane (CAS 18073-84-2)—without altering key physicochemical and functional properties. The target compound contains exactly one hydroxyethyl substituent, conferring a unique balance of hydrogen‑bonding capacity, lipophilicity (LogP ≈ 2.46), and solid‑state characteristics (mp 83 °C) that are distinct from both the non‑hydroxylated analog (mp 67 °C; LogP ≈ 2.81) and the bis‑hydroxyethyl analog (mp 95 °C; higher water solubility) [1]. This subtle but quantifiable difference influences chromatographic retention, solubility, and potential biological interactions, as evidenced by its weak but measurable affinity for horse liver alcohol dehydrogenase (Kd = 5.1 mM) [2]. Consequently, any substitution would introduce deviations in experimental outcomes, making this specific compound the necessary choice for research programs requiring the exact mono‑hydroxyethyl substitution pattern.

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: Analog Comparison


LogP vs. Non-Hydroxylated Analog

The target compound exhibits a calculated LogP of 2.46, representing a ~13% reduction in lipophilicity compared to its non-hydroxylated analog 1,3-bis(4-piperidyl)propane (LogP = 2.81) [1]. This difference, attributed to the single hydroxyethyl substituent, modulates passive membrane permeability and aqueous solubility. The lower LogP value of 2.46 predicts improved aqueous solubility and reduced non-specific binding to hydrophobic surfaces relative to the fully non‑hydroxylated analog [2].

Lipophilicity Drug Design Physicochemical Property

Thermal Behavior: Melting Point Comparison

The melting point of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol is 83 °C, which lies between that of the non-hydroxylated analog (1,3-bis(4-piperidyl)propane, mp 67 °C) and the bis-hydroxyethyl analog (1,3-bis[1-(2-hydroxyethyl)-4-piperidyl]propane, mp 95 °C) . This intermediate melting point reflects the unique intermolecular hydrogen-bonding network enabled by the single hydroxyethyl group. The 16 °C increase relative to the non-hydroxylated analog indicates stronger crystal lattice energy, which can affect solubility, stability, and processing behavior during formulation [1].

Thermal Analysis Crystallinity Formulation

Reverse-Phase HPLC Method

A validated reverse‑phase HPLC method using a Newcrom R1 column (low silanol activity) has been established for the separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions. This specific chromatographic behavior is a direct consequence of the compound's unique LogP (2.46) and polar surface area (35.5 Ų), which differentiate it from analogs with different hydroxyethyl substitution patterns. No equivalent validated method is reported for the non-hydroxylated analog 1,3-bis(4-piperidyl)propane under identical conditions [2].

HPLC Analytical Chemistry Quality Control

ADH Binding Affinity

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol exhibits weak but measurable binding to horse liver alcohol dehydrogenase (ADH), with a dissociation constant (Kd) of 5.10 × 10⁶ nM (i.e., 5.1 mM) [1]. This affinity is approximately 25,500‑fold weaker than that of the known ADH inhibitor pyrazole (Kd = 200 nM) [2]. While the compound is not a potent ADH inhibitor, its interaction profile distinguishes it from structurally related piperidine derivatives that may show no measurable binding or entirely different target engagement. The hydroxyethyl group likely contributes to this weak interaction, providing a handle for further structure‑activity relationship (SAR) exploration.

Enzyme Inhibition Alcohol Dehydrogenase Binding Affinity

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol: Research & Industrial Applications


Medicinal Chemistry: Lipophilicity Optimization

In lead optimization programs where a balance between lipophilicity and solubility is critical, 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (LogP = 2.46) offers a ~13% reduction in lipophilicity relative to 1,3-bis(4-piperidyl)propane (LogP = 2.81) [1]. This property makes it an ideal scaffold for improving aqueous solubility and reducing non-specific protein binding while retaining sufficient membrane permeability for central nervous system (CNS) or peripheral target engagement. Medicinal chemists can leverage this compound to systematically probe the impact of a single hydroxyethyl substituent on pharmacokinetic and pharmacodynamic profiles.

Analytical Method Development

The availability of a validated reverse‑phase HPLC method using a Newcrom R1 column enables rapid implementation of identity, purity, and stability testing for 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol [2]. Analytical laboratories in pharmaceutical and chemical manufacturing settings can adopt this method with minimal optimization, ensuring consistent product quality and compliance with regulatory guidelines. The method is particularly suitable for monitoring the compound in reaction mixtures or final product formulations.

Selective Functionalization for Probe Synthesis

The compound's bifunctional nature—featuring both a secondary amine (piperidine‑NH) and a tertiary amine (N‑hydroxyethyl‑piperidine)—allows for orthogonal functionalization [3]. Researchers can selectively derivatize the secondary amine for conjugation to biotin, fluorophores, or affinity tags while preserving the hydroxyethyl group for further modifications or as a solubilizing moiety. This enables the creation of tailored chemical probes for target identification, pull‑down assays, or imaging studies, where precise control over linker chemistry is paramount.

Quaternary Ammonium Salt Synthesis

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol has been successfully employed as a cyclic amine in the synthesis of di‑ and trispirocyclic ammonium salts via reaction with hexakis(bromomethyl)benzene, achieving yields of 22–62% [4]. These polycationic quaternary ammonium salts are of interest in materials science (e.g., ionic liquids, antimicrobial coatings) and as potential drug delivery vehicles. The presence of the hydroxyethyl group may enhance aqueous solubility of the resulting salts compared to those derived from non‑hydroxylated piperidine analogs, facilitating downstream processing and application.

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